molecular formula C7H12BrNO B3217370 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone CAS No. 1178004-35-7

1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B3217370
CAS No.: 1178004-35-7
M. Wt: 206.08 g/mol
InChI Key: VEORRLMAIMETPN-ZETCQYMHSA-N
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Description

1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone is a chiral compound featuring a bromomethyl group attached to a pyrrolidine ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone typically involves the bromination of a suitable pyrrolidine precursor. One common method includes the reaction of (S)-2-pyrrolidinemethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperatures to ensure the selective formation of the bromomethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the ethanone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under inert atmosphere to prevent moisture interference.

Major Products:

    Nucleophilic Substitution: Yields various substituted pyrrolidine derivatives.

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Results in the formation of alcohols.

Scientific Research Applications

1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its role in drug development, particularly in the design of chiral pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the ethanone moiety can undergo oxidation or reduction. These interactions can modulate biological pathways and influence the compound’s activity in various applications.

Comparison with Similar Compounds

    1-((S)-2-Chloromethyl-pyrrolidin-1-yl)-ethanone: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone: Features a hydroxymethyl group, leading to different reactivity and applications.

    1-((S)-2-Methyl-pyrrolidin-1-yl)-ethanone: Lacks the halogen substituent, resulting in distinct chemical properties.

Uniqueness: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone is unique due to the presence of the bromomethyl group, which imparts specific reactivity and enables its use in a wide range of chemical transformations and applications.

Properties

IUPAC Name

1-[(2S)-2-(bromomethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEORRLMAIMETPN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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